4-[Benzo(b)thiophen-2-yl]-3-fluorobenzoic acid
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Overview
Description
4-[Benzo(b)thiophen-2-yl]-3-fluorobenzoic acid is an organic compound that features a benzo[b]thiophene moiety and a fluorobenzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzo(b)thiophen-2-yl]-3-fluorobenzoic acid typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via cyclization reactions of alkynes or through the condensation of thiophene derivatives.
Introduction of Fluorobenzoic Acid Group: The fluorobenzoic acid group can be introduced through electrophilic aromatic substitution reactions or via Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-3-fluorobenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of beta-lactamase enzymes, enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the breakdown of antibiotics .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-boronic acid
- 2-Phenylpyridine
- 2-(Benzo[b]thiophen-2-yl)pyridine
Comparison: 4-[Benzo(b)thiophen-2-yl]-3-fluorobenzoic acid stands out due to the presence of the fluorobenzoic acid group, which imparts unique electronic properties and enhances its reactivity compared to other benzo[b]thiophene derivatives . This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and pharmaceuticals .
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2S/c16-12-7-10(15(17)18)5-6-11(12)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOIKKDGMZSAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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